Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate
Description
Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate is a complex organic compound with a unique structure that includes a piperidine ring and a butanoate ester
Properties
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-6-9-18-10-7-12(8-11-18)14(19)17-13(15(20)21-5)16(2,3)4/h1,12-13H,7-11H2,2-5H3,(H,17,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNNNRVUMSQKCW-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1CCN(CC1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1CCN(CC1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the prop-2-ynyl group. The final step involves the esterification of the butanoate moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and butanoate esters, such as:
Uniqueness
What sets Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate apart is its unique combination of a piperidine ring with a prop-2-ynyl group and a butanoate ester. This structure provides a distinct set of chemical and biological properties, making it valuable for specific research and industrial applications.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate, and how is purity ensured? A:
- Synthesis : The compound can be synthesized via a multi-step approach. A common method involves coupling a chiral amino ester (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate) with 1-prop-2-ynylpiperidine-4-carboxylic acid using coupling reagents like HATU or EDCI in anhydrous tetrahydrofuran (THF) under nitrogen .
- Purification : Reverse-phase C18 column chromatography (acetonitrile/water gradients) effectively removes unreacted starting materials and byproducts. Final purity is validated via HPLC (≥95%) and LCMS (to confirm molecular ion peaks) .
Advanced Stereochemical Control
Q: How is stereochemical integrity maintained during the acylation of the amino group in this compound? A:
- Chiral Catalysts : Asymmetric synthesis techniques, such as using chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived catalysts), ensure retention of the (2S) configuration during coupling .
- Temperature Control : Reactions are conducted at controlled temperatures (e.g., 0–25°C) to minimize racemization. Post-synthesis, chiral HPLC (e.g., with CHIRALPAK® columns) confirms enantiomeric excess .
Analytical Validation
Q: What analytical methods are recommended to confirm the structure and purity of this compound? A:
- LCMS/HPLC : LCMS (ESI+) identifies the molecular ion ([M+H]+), while HPLC with UV detection (λ = 210–254 nm) quantifies purity. Retention times are compared against standards .
- NMR : 1H/13C NMR spectra verify the stereochemistry and functional groups. Key signals include the methyl ester (~3.6 ppm), propargyl proton (~2.5 ppm), and piperidine carbonyl (~170 ppm) .
Data Contradiction Resolution
Q: How should researchers address discrepancies in NMR data caused by epimerization or solvent effects? A:
- Dynamic Chromatography : Use chiral stationary phases to separate epimers if minor chromatographic condition changes (e.g., buffer pH or organic modifier) cause co-elution .
- Variable-Temperature NMR : Conduct NMR at lower temperatures (e.g., –40°C) to slow conformational exchange and resolve overlapping peaks .
Reaction Optimization
Q: What strategies improve yields in the coupling step between the amino ester and piperidine carbonyl moiety? A:
- Reagent Selection : Replace traditional coupling agents (e.g., DCC) with uronium salts (HATU or HBTU) to enhance efficiency in aprotic solvents like DMF or THF .
- Solvent Optimization : Anhydrous THF or dichloromethane minimizes side reactions. Additives like HOAt (1-hydroxy-7-azabenzotriazole) improve coupling rates .
Stability and Storage
Q: What conditions are optimal for long-term storage of this compound to prevent degradation? A:
- Temperature : Store at –20°C in airtight containers to avoid hydrolysis of the ester or amide bonds.
- Desiccants : Include silica gel packs to mitigate moisture-induced degradation. Stability studies (via accelerated aging at 40°C/75% RH) confirm shelf life .
Biological Activity Profiling
Q: How can researchers design experiments to explore this compound’s interaction with biological targets? A:
- Enzyme Assays : Use fluorescence polarization or SPR to measure binding affinity to proteases or kinases, leveraging the propargyl group for click chemistry-based labeling .
- Molecular Dynamics : Simulate docking with targets like trypsin-like serine proteases, focusing on the piperidine carbonyl’s hydrogen-bonding potential .
Scalability Challenges
Q: What are critical considerations when scaling up synthesis from milligram to gram quantities? A:
- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective large-scale purification .
- Safety : Monitor exothermic reactions during propargyl group introduction, as alkynes can pose explosion risks under high pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
